Germane

PECVD a-SiGe:H thin films plasma diagnostics

Germane (GeH₄) is the only viable Group IV hydride precursor for semiconductor-grade germanium thin-film deposition. Unlike organogermanium or halide alternatives, it enables low-temperature (<300°C) dissociation, carbon-free decomposition, and seamless co-deposition with SiH₄. Achieve tunable a-SiGe:H bandgaps (0.75–0.94 eV) for tandem solar cells, epitaxial Ge layers with 0.2 nm surface roughness via ECR-CVD, and SiGe selective epitaxy for advanced CMOS. Supplied at ≥99.997% purity with certified impurity profiles. Ideal for CVD, PECVD, MBE, and ECR-CVD processes in semiconductor fab and R&D environments.

Molecular Formula GeH4
Molecular Weight 76.66 g/mol
CAS No. 7782-65-2
Cat. No. B1219785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane
CAS7782-65-2
Molecular FormulaGeH4
Molecular Weight76.66 g/mol
Structural Identifiers
SMILES[GeH4]
InChIInChI=1S/GeH4/h1H4
InChIKeyQUZPNFFHZPRKJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 g / 1 kg / 50 litre / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Soluble in hot hydrochloric acid
Decomposes in nitric acid
Insoluble in water
Solubility in water: none
Insoluble

Germane (GeH₄) Procurement Guide: Technical Specifications and Semiconductor-Grade Selection Criteria


Germane (GeH₄, CAS 7782-65-2) is a Group IV hydride gas and the primary molecular precursor for germanium-containing thin films in semiconductor fabrication, photovoltaics, and optoelectronics [1]. It serves as the essential germanium delivery source for chemical vapor deposition (CVD), plasma-enhanced CVD (PECVD), and molecular beam epitaxy (MBE) processes, enabling the formation of epitaxial Ge layers, SiGe alloys, and hydrogenated amorphous germanium (a-Ge:H) . Electronic-grade germane is supplied at ≥99.997% purity with tightly controlled impurity profiles [2].

Why Germane Cannot Be Replaced by Generic Germanium Precursors in Critical Semiconductor Deposition


Direct substitution of germane with alternative germanium sources—including organometallic precursors such as tetraethylgermane (TEGe) and isobutylgermane (IBGe), or halides such as germanium tetrachloride (GeCl₄) and germanium tetrafluoride (GeF₄)—introduces fundamentally different decomposition kinetics, contamination profiles, and process integration constraints [1]. Organogermanium precursors require significantly higher decomposition temperatures or introduce carbon contamination that demands reactive hydrogen atmospheres to mitigate [2]. Halide-based precursors exhibit thermal stability exceeding 1000 °C in the case of GeF₄ or require high-temperature reduction steps incompatible with low-thermal-budget CMOS integration [3]. Germane's unique combination of low-temperature dissociation, carbon-free decomposition chemistry, and compatibility with established silane (SiH₄) co-deposition processes distinguishes it as the only viable precursor for specific semiconductor applications, as quantified in the evidence below.

Germane Differentiation Evidence: Quantitative Performance Comparisons Against Silane and Alternative Germanium Precursors


Germane vs. Silane: 3-Fold Higher Plasma Dissociation Rate Enables Germanium Incorporation Control in SiGe Alloy Deposition

In RF glow discharge plasma used for PECVD of a-SiGe:H alloy films, germane dissociates at a rate approximately three times higher than silane under identical plasma conditions [1]. In situ coherent anti-Stokes Raman spectroscopy (CARS) measurements of steady-state precursor depletion show germane depletion slope of 0.6% (mW cm⁻²)⁻¹ compared to silane depletion slope of 0.22% (mW cm⁻²)⁻¹, a factor of 2.7 difference [2]. This differential dissociation rate is critical for achieving precise germanium content control in SiGe alloys, as film composition depends directly on the relative incorporation rates of Ge and Si atoms into the growing film.

PECVD a-SiGe:H thin films plasma diagnostics

Germane vs. Tetraethylgermane (TEGe): Carbon-Free Deposition Eliminates H₂ Co-Reactant Requirement for High-Purity Ge Films

Tetraethylgermane (GeEt₄), an organometallic alternative to germane, requires hydrogen as a co-reactant to remove carbon contamination from deposited Ge films; under inert atmosphere, carbon contamination is consistently observed [1]. The decomposition mechanism of GeEt₄ under He atmosphere produces C₂H₄ as the primary hydrocarbon byproduct, leading to polymerization reactions and incomplete ligand removal that contaminate the Ge thin film with carbon [1]. Electronic-grade germane (≥99.997%) contains less than 1 ppm total carbon monoxide and trigermane impurities [2], enabling carbon-free Ge deposition without requiring reactive hydrogen atmospheres or post-deposition purification.

MOCVD Ge thin films precursor purity

Germane Flow Rate Enables Optical Bandgap Tuning from 0.94 eV to 0.75 eV in a-SiGe:H Alloys for Multi-Junction Photovoltaics

In PECVD growth of hydrogenated amorphous silicon-germanium (a-SiGe:H) thin films using SiH₄ and GeH₄ gas mixtures, increasing the germane flow rate from 2.5 sccm to 25 sccm systematically reduces the optical bandgap of the deposited alloy from 0.94 eV to 0.75 eV [1]. This non-linear tunability enables precise bandgap engineering for multi-junction photovoltaic devices, where each junction requires a specific bandgap to maximize spectral absorption. The photo-sensitivity (σ_ph/σ_d) of the films improves as the optical bandgap increases, demonstrating that Ge content directly controls both optical and electronic properties [1].

a-SiGe:H alloys optical bandgap engineering multi-junction solar cells

High-Quality a-Ge:H Films from Germane: Photoresponse μτ = 4×10⁻⁸ cm²/V and Urbach Energy 51 meV for Infrared Detection

Hydrogenated amorphous germanium (a-Ge:H) films deposited from GeH₄ and H₂ plasma by RF glow discharge exhibit excellent optoelectronic properties suitable for infrared detection applications [1]. Material characterization reveals a μτ product (mobility-lifetime) of 4×10⁻⁸ cm²/V measured by time-of-flight, an Urbach energy of 51 meV (indicating low structural disorder), and a photocurrent-to-dark-current ratio of 1.3×10⁻¹ at 1.25 eV [1]. The E₀₄ bandgap was measured at 1.24 eV by optical absorption, and dangling bond spin density was 5×10¹⁶ cm⁻³ [1]. These properties are directly attributed to the homogeneous material structure achieved using germane as the precursor.

amorphous hydrogenated germanium infrared photodetectors optoelectronic materials

Germane-Enabled Application Scenarios: Where Precursor Selection Directly Determines Device Performance


Low-Bandgap Bottom Junction Fabrication for Multi-Junction Photovoltaic Cells

Germane enables PECVD deposition of a-SiGe:H alloy films with tunable optical bandgaps from 0.94 eV down to 0.75 eV by controlling GeH₄ flow rate (2.5–25 sccm) [1]. This bandgap range is ideal for bottom-junction absorption in tandem and triple-junction solar cells, where low-bandgap materials capture near-infrared photons that pass through higher-bandgap upper junctions. The photo-sensitivity improvement with increasing bandgap further validates the material quality for photovoltaic applications [1].

Sub-300 °C Epitaxial Germanium-on-Silicon Growth for CMOS-Compatible Photonic Integration

Germane is the specified precursor in patented electron cyclotron resonance chemical vapor deposition (ECR-CVD) processes for epitaxial growth of monocrystalline germanium films on silicon substrates at temperatures below 300 °C [2]. This low-thermal-budget process avoids thermal stress defects caused by thermal expansion coefficient mismatch between Ge and Si, enables surface roughness as low as 0.2 nm, and facilitates integration with existing silicon CMOS manufacturing workflows [2]. The reaction gas composition uses germane and hydrogen at H₂:GeH₄ ratios between 1:1 and 10:1 [2].

High-Quality Amorphous Germanium Infrared-Absorbing Layers for Uncooled Photodetectors

RF glow discharge deposition from GeH₄ and H₂ plasma produces amorphous hydrogenated germanium (a-Ge:H) with optoelectronic quality sufficient for infrared detection: μτ product of 4×10⁻⁸ cm²/V, Urbach energy of 51 meV, and E₀₄ bandgap of 1.24 eV [3]. These parameters indicate low defect density and homogeneous material structure suitable for uncooled microbolometer arrays and near-infrared photodetectors where germanium's lower bandgap provides spectral response beyond silicon's detection limit (~1.1 eV) [3].

Strained SiGe Epitaxy for Raised Source/Drain in Advanced CMOS Transistors

Germane is the preferred germanium source for selective SiGe epitaxy in raised source/drain processes for advanced CMOS devices [4]. Patent literature specifies GeH₄ concentrations between 5% and 10% of the silicon-containing precursor concentration during chemical vapor epitaxy [4]. The high dissociation rate of GeH₄ relative to SiH₄ (2.7× to 3× greater) [5] provides the kinetic driving force for germanium incorporation into the strained SiGe lattice, which enhances hole mobility in p-channel MOSFETs through compressive strain engineering.

Quote Request

Request a Quote for Germane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.